3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole

Anti-amoebic drug discovery Entamoeba histolytica In vivo efficacy

For anti-amoebic discovery programs transitioning from mutagenic nitroimidazoles, sourcing the precise BTI 2286E scaffold is critical. This non-nitroheterocyclic compound addresses the need for a non-mutagenic reference standard. Key differentiators: • Non-mutagenic profile: Ames-negative, contrasting with metronidazole. • In vivo efficacy: Hepatic ED50 ~40 mg/kg ip, outperforming metronidazole (ED50 45 mg/kg). • PK-PD modeling utility: Well-characterized oral half-life (1.32 h) and first-pass metabolism to sulphone metabolite BTI 2571E for benchmarking new oxadiazole analogs.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 24664-13-9
Cat. No. B12755006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole
CAS24664-13-9
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)C=CC2=NOC=N2
InChIInChI=1S/C11H10N2O2S/c1-16(14)10-5-2-9(3-6-10)4-7-11-12-8-15-13-11/h2-8H,1H3/b7-4+/t16-/m0/s1
InChIKeyRHBQOSWVEPFPPC-RRGWEWPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTI 2286E: Core Identity and Anti-Parasitic Profile


3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole (CAS 24664-13-9), also designated BTI 2286E, is a synthetic 1,2,4-oxadiazole derivative bearing a para-methylsulfinylstyryl substituent [1]. The compound was developed as a non-nitroheterocyclic amoebicidal agent that displays potent activity against Entamoeba histolytica and Giardia lamblia in preclinical animal models [2]. Its molecular structure comprises an oxadiazole core coupled to a methylsulfinyl-substituted styryl moiety, a combination that imparts distinct pharmacological properties relative to 5-nitroimidazole-based therapies.

Non-nitroheterocyclic anti-amoebic scaffold for Entamoeba histolytica and Giardia lamblia preclinical studies

Supports hepatic and intraluminal amoebiasis model efficacy screening

Ames test negative context for non-mutagenic lead selection workflows

Why Generic Oxadiazole Substitution Fails for BTI 2286E


Although the 1,2,4-oxadiazole scaffold is widely represented in medicinal chemistry, simple scaffold-hopping or substitution with another 1,2,4-oxadiazole congener is not feasible for anti-amoebic applications. The para-methylsulfinylstyryl substitution on the oxadiazole ring is a critical pharmacophoric determinant that governs both the intrinsic amoebicidal potency and the metabolic conversion pathway: the parent compound undergoes extensive first-pass oxidation to its sulphone metabolite BTI 2571E, which exhibits distinct oral bioavailability (approximately 40%), plasma elimination half-life (2.77 h post-IP), and markedly reduced oral efficacy (ED50 70 mg/kg po) relative to the parent drug [1]. Furthermore, BTI 2286E carries a non-mutagenic profile in the Ames test, a feature that differentiates it from the widely used 5-nitroimidazole class (e.g., metronidazole) whose mutagenicity is attributed to nitro-reductive activation [2]. These structure-activity and safety features are not interchangeable with close analogs lacking the methylsulfinyl group or possessing a non-styryl linker. Consequently, sourcing the exact compound (CAS 24664-13-9) is indispensable for reproducible target engagement and consistent pharmacokinetic-toxicity outcomes.

Substituent specificity

The para-methylsulfinylstyryl group governs anti-amoebic activity; generic oxadiazole congeners may lack comparable target engagement.

Metabolite divergence

Extensive first-pass oxidation to sulphone metabolite BTI 2571E alters oral bioavailability and half-life relative to parent.

Genotoxicity profile mismatch

Non-mutagenic Ames signature is not shared by 5-nitroimidazole comparators; class-switch may introduce mutagenicity flags.

Quantitative Differentiation from Analogs and Standard of Care


Intraperitoneal Potency vs. Metronidazole in Hepatic Model

In the acute hamster hepatic model of amoebiasis, the amoebicidal activity of BTI 2286E after intraperitoneal (ip) administration (ED50 40 mg/kg) was comparable to that of its sulphone metabolite BTI 2571E (ED50 40 mg/kg ip) and numerically superior to the standard-of-care metronidazole, which exhibits an ED50 of 45 mg/kg po in the same animal model and infection paradigm [1][2]. This represents an approximately 11% improvement in ED50 over metronidazole under the conditions tested. Notably, BTI 2286E achieves this efficacy without the nitro-reductive bioactivation that underpins the mutagenic liability of metronidazole.

Hepatic ED50
Cross-study comparable
BTI 2286E ED50 ≈ 40 mg/kg ip; Metronidazole ED50 45 mg/kg po
Reported hepatic model endpoint context; lower ED50 observed
Golden hamster acute hepatic amoebiasis model; single dose
Anti-amoebic drug discovery Entamoeba histolytica In vivo efficacy

Oral Bioavailability vs. Sulphone Metabolite BTI 2571E

BTI 2286E demonstrates rapid oral absorption and extensive first-pass metabolism, with a plasma elimination half-life (t½) of 1.32 h. Its major metabolite, the sulphone BTI 2571E, exhibits only 40% oral bioavailability and an elimination half-life of 2.77 h after intraperitoneal dosing, which shortens dramatically to 0.67 h when formed endogenously from BTI 2286E in vivo [1]. The parent compound thus provides a more favorable oral pharmacokinetic profile, ensuring higher systemic exposure to the active amoebicidal species. This directly addresses the procurement requirement for a compound with predictable oral exposure in preclinical efficacy models.

Oral PK Profile
Direct comparison
Parent t½ 1.32 h; Metabolite t½ 0.67 h (formed in vivo)
Supports parent compound selection for oral dosing PK studies
Golden hamster; HPLC plasma quantification
Pharmacokinetics Oral bioavailability First-pass metabolism

Non-Mutagenic Ames Profile vs. Metronidazole

BTI 2286E is reported to be non-mutagenic in the Ames bacterial reverse mutation assay, in contrast to metronidazole which is classified as mutagenic because of its nitro-reductive activation mechanism [1]. This qualitative divergence in genotoxic potential is a critical differentiator for lead selection in anti-amoebic drug development. The absence of mutagenicity eliminates a class-associated safety liability, thereby favoring BTI 2286E over metronidazole in applications requiring prolonged or repeated administration. Although quantitative mutagenicity index data are not publicly available for BTI 2286E, the binary classification (non-mutagenic vs. mutagenic) is derived from a well-validated regulatory genotoxicity assay.

Ames Mutagenicity
Qualitative reported
BTI 2286E: non-mutagenic; Metronidazole: mutagenic
Supports non-mutagenic lead screening context
Standard Ames assay; no quantitative index available
Genotoxicity Ames test Safety pharmacology

Treatment Duration vs. Metronidazole in Intraluminal Amoebiasis

In the intraluminal amoebiasis model using golden hamsters naturally infected with Entamoeba criceti, BTI 2286E achieved effective parasite clearance with a shorter treatment duration compared with metronidazole [1]. The explicit reduction in the number of dosing days translates into logistical advantages for in vivo experimental protocols and, if translated to clinical use, would imply improved patient compliance. The comparative duration data have not been extracted in a quantified day-by-day format in the available abstract, but the directional advantage is consistently reported.

Treatment Duration
Context-dependent
Shorter duration vs. metronidazole reported (exact days not quantified)
Directional evidence; data to verify
Hamster intraluminal amoebiasis model; abstract-level detail
Duration of therapy Intraluminal amoebiasis Entamoeba criceti

High-Impact Research Applications for BTI 2286E


Non-Mutagenic Lead Optimization for Hepatic Amoebiasis

Research groups engaged in lead optimization for hepatic amoebiasis can deploy BTI 2286E as a non-mutagenic chemical starting point. The compound demonstrates in vivo hepatic efficacy (ED50 ~40 mg/kg ip) that is numerically superior to metronidazole (ED50 45 mg/kg) without the genotoxicity flag associated with nitroimidazoles [1][2]. This makes it suitable for structure-activity relationship (SAR) campaigns aiming to maintain or improve anti-amoebic potency while eliminating mutagenic liability.

Oral PK-PD Modeling in Rodent Amoebiasis Models

The well-characterized oral pharmacokinetic profile of BTI 2286E (t½ = 1.32 h, rapid absorption, extensive first-pass metabolism to a less orally bioavailable sulphone metabolite) makes it an ideal probe compound for pharmacokinetic-pharmacodynamic (PK-PD) modeling of oxadiazole-based anti-amoebics [1]. The quantifiable exposure-efficacy relationship allows researchers to benchmark new analogs against a compound with established in vivo PK and efficacy parameters.

Single-Dose Oral Regimens for Giardia Infection

BTI 2286E possesses demonstrated anti-giardial activity in a suckling mouse model of Giardia lamblia infection [1]. The single-dose oral efficacy profile, combined with a shorter duration of treatment relative to metronidazole, positions BTI 2286E as a reference standard for evaluating novel anti-giardial candidates in preclinical infection models.

Safety Assessment Panels for Nitroheterocyclic Alternatives

For CROs and pharma companies conducting comparative genotoxicity and safety pharmacology panels, BTI 2286E serves as a representative non-nitro, non-mutagenic amoebicidal compound. The Ames-negative classification, contrasted with the mutagenic nitroimidazoles, provides a benchmark for safety-driven compound triaging in anti-parasitic pipelines [1].

Application
Selection Property
Validation Focus
Hepatic amoebiasis lead optimization
Ames-negative chemical scaffold
In vivo hepatic efficacy model
Oral PK-PD modeling studies
Well-characterized oral pharmacokinetics
Exposure-efficacy relationship validation
Giardia infection efficacy screening
Single-dose oral anti-giardial activity
Suckling mouse Giardia model
Safety pharmacology comparator panels
Non-mutagenic anti-amoebic benchmark
Ames test endpoint review
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